ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate

kinase inhibition selectivity target engagement

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate (CAS 2098116-66-4) is a heterocyclic building block for structure-activity relationship (SAR) studies. Its pyridazine core—bearing a second ring nitrogen absent in pyridine analogs—enables matched-pair comparisons to empirically determine diazine impact on kinase potency, selectivity, and metabolic stability. The 2-methylimidazole substitution differentiates it from des-methyl analogs. The ethyl ester handle allows hydrolysis to the carboxylic acid or further derivatization. Ideal for imidazopyridazine kinase inhibitor programs. Plan primary biological testing to validate functional claims. Request quote for bulk or custom synthesis.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 2098116-66-4
Cat. No. B1491998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate
CAS2098116-66-4
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2C=CN=C2C
InChIInChI=1S/C11H12N4O2/c1-3-17-11(16)9-4-5-10(14-13-9)15-7-6-12-8(15)2/h4-7H,3H2,1-2H3
InChIKeyHNCIGZPEXXERNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate: Evidence-Based Positioning for Scientific Procurement


Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate (CAS 2098116-66-4) is a heterocyclic small molecule featuring a pyridazine core N‑substituted with a 2‑methylimidazole and functionalized as an ethyl ester. It is listed as a research‑grade building block with a molecular formula of C₁₁H₁₂N₄O₂ (MW 232.24 g/mol) and a typical purity of 95% . However, publicly available primary literature directly characterizing the compound’s biological or physicochemical performance in a comparative context is currently absent. This guide therefore identifies the evidentiary gaps that must be closed before a data‑driven procurement decision can be made.

Why Generic Substitution of Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate Carries Undefined Risk


Close analogs such as ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (lacking the 2‑methyl group) and the corresponding nicotinate (pyridine) scaffold differ in at least two pharmacophoric features: steric bulk near the imidazole N‑1 and the electronic character of the diazine ring [1]. In the broader class of imidazo[1,2‑b]pyridazine kinase inhibitors, subtle changes at the 2‑position of the imidazole and N‑1 substitution have been shown to shift target selectivity and antiproliferative potency by orders of magnitude [1]. Consequently, substituting the title compound with a des‑methyl or pyridine analog without direct comparative data introduces unquantified risk in any structure‑activity study.

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate: Quantified Differentiation Evidence Audit


Kinase Inhibition Profile: No Direct Comparative Data Available

No primary study reporting enzyme IC₅₀ or cellular target engagement data for ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate was identified in the scientific or patent literature [1]. While structurally related imidazo[1,2‑b]pyridazine derivatives exhibit potent kinase inhibition (e.g., a macrocyclic ALK inhibitor with IC₅₀ values of 40–208 nM against wild‑type and mutant ALK) [1], the title compound has not been evaluated alongside a matched comparator. Therefore, any claim of differentiated kinase potency is currently unsupported by quantitative evidence.

kinase inhibition selectivity target engagement

Antiproliferative Activity in Cancer Cell Lines: No Direct Comparative Data

A structurally distinct pyridazine‑3‑carboxylate (ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate) is reported to exhibit antiproliferative IC₅₀ values of 0.42–1.8 µM across triple‑negative breast cancer and metastatic melanoma cell lines [1]. However, no analogous cytotoxicity data are available for ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate. The absence of head‑to‑head testing prevents any conclusion about relative cellular potency.

antiproliferative cancer cytotoxicity IC₅₀

Physicochemical Property Profile: Basic Identity Data Only

The only experimentally verified quantitative data for the title compound are its molecular formula (C₁₁H₁₂N₄O₂), molecular weight (232.24 g/mol), and typical purity (95%) . Key parameters such as logP, aqueous solubility, melting point, and spectroscopic characterization are not available from authoritative databases. This contrasts with well‑characterized analogs where such data enable informed selection for formulation or reaction optimization.

physicochemical molecular weight purity characterization

Structural Differentiation: Pyridazine Core vs. Pyridine Analog

The title compound contains a pyridazine ring (two adjacent nitrogen atoms), whereas the closely related nicotinate analog ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate (CAS 1275210-20-2) features a pyridine ring (one nitrogen) [1]. This structural difference is expected to alter hydrogen‑bond acceptor count, dipole moment, and metabolic stability based on well‑established heterocyclic chemistry principles [1]. However, no experimental data quantifying the impact of this pyridazine→pyridine interchange on biological or physicochemical endpoints are available for these specific compounds.

structural comparison pyridazine pyridine hydrogen bonding

Procurement-Relevant Application Scenarios for Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate Based on Available Evidence


Scaffold‑Hopping Exploration in Kinase Inhibitor Programs

The compound may serve as a starting material for synthesizing imidazopyridazine‑type kinase inhibitors; however, no kinase inhibition data for the compound itself are available . Its utility is therefore limited to exploratory synthetic chemistry where the pyridazine core is of academic interest. Procurement should be accompanied by a plan to generate primary biological data before advancing any functional claims.

Pyridazine‑Specific Structure‑Activity Relationship (SAR) Studies

The pyridazine ring differentiates this compound from the more common pyridine analog. It could be incorporated into a matched‑pair SAR study to empirically determine the impact of the second nitrogen on potency, selectivity, and metabolic stability. Until such data are generated, however, no performance advantage can be asserted .

Synthetic Intermediate for Ester‑Derived Prodrugs or Conjugates

The ethyl ester functionality offers a handle for hydrolysis to the carboxylic acid (CAS 1178720-96-1) or for further derivatization. This is a standard synthetic role; the compound’s value in this context depends entirely on the specific target molecule being constructed, not on any intrinsic differential property of the ester itself .

Quote Request

Request a Quote for ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.